2,5-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride is a chemical compound with potential applications in medicinal chemistry and material science. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
The compound can be synthesized through specific chemical reactions involving pyrazole derivatives. It is often sourced from chemical suppliers or synthesized in laboratory settings using established synthetic methodologies.
This compound can be classified as:
The synthesis of 2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride typically involves the reaction of 2,5-dimethylpyrazole with 1-methylpyrazole-4-carbaldehyde. This reaction is usually conducted in the presence of a suitable catalyst and solvent, such as dichloromethane or tetrahydrofuran (THF), under controlled temperature conditions.
The molecular structure of 2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride features a complex arrangement of pyrazole rings with methyl substitutions. The structure can be represented using various chemical notation systems:
| Property | Value |
|---|---|
| Molecular Formula | C10H16ClN5 |
| Molecular Weight | 241.72 g/mol |
| InChI | InChI=1S/C10H15N5.ClH/c1-8-4... |
| InChI Key | FBKQOLVNOYNUIY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(N=C1)C)NCC2=CN(N=C2)C.Cl |
The compound's structural data indicates the presence of multiple nitrogen atoms within its pyrazole framework, which contributes to its reactivity and potential biological activity.
2,5-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of 2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride is linked to its interactions at the molecular level with biological targets. It is hypothesized that the compound may exert its effects through modulation of specific enzymatic pathways or receptor interactions, although detailed mechanistic studies are required to elucidate these processes fully.
The physical properties include:
Chemical properties include:
Data on solubility and stability under various conditions would be essential for practical applications and formulations.
2,5-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride has several scientific applications:
This compound's diverse applications highlight its significance in both research and potential therapeutic development. Further studies are necessary to explore its full range of biological activities and mechanisms of action.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2